molecular formula C26H21N3O3 B5164723 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

Cat. No.: B5164723
M. Wt: 423.5 g/mol
InChI Key: HJQCTEGSKIBILY-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety fused with a quinazolinone structure, making it a unique and potentially bioactive molecule. The compound’s structure suggests it may have significant applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoindole derivatives with quinazolinone precursors under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to improve yields and reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives with altered chemical and biological properties .

Scientific Research Applications

2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
  • 3-Benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one stands out due to its unique combination of an indole and quinazolinone moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-28-21-13-7-5-10-17(21)19(25(28)30)16-24-27-20-12-6-4-11-18(20)26(31)29(24)22-14-8-9-15-23(22)32-2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQCTEGSKIBILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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